molecular formula C9H7F3N2O2 B185619 3-[(2,2,2-Trifluoroacetyl)amino]benzamide CAS No. 137084-97-0

3-[(2,2,2-Trifluoroacetyl)amino]benzamide

Cat. No. B185619
M. Wt: 232.16 g/mol
InChI Key: ZGDYDGJXCOFGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2,2-Trifluoroacetyl)amino]benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism Of Action

3-[(2,2,2-Trifluoroacetyl)amino]benzamide is known to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are known to play a role in the regulation of gene expression, and their inhibition by 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to lead to changes in the expression of various genes. Sirtuins are a family of proteins that are involved in the regulation of various cellular processes such as DNA repair, metabolism, and aging. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to inhibit the activity of sirtuins, leading to changes in cellular metabolism and aging.

Biochemical And Physiological Effects

3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit anti-viral properties by inhibiting the replication of various viruses.

Advantages And Limitations For Lab Experiments

3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound for scientific research. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide also has some limitations. It is known to exhibit some toxicity at high concentrations, and its effects on different cell types and tissues are not well understood.

Future Directions

There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide. One area of research is the development of more selective inhibitors of HDACs and sirtuins. Another area of research is the study of the effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on different cell types and tissues. It is also important to study the long-term effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on cellular metabolism and aging. Finally, the potential use of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a therapeutic agent for various diseases such as cancer and viral infections should be explored.
Conclusion:
In conclusion, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is a small molecule that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound, but also has some limitations. There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide, including the development of more selective inhibitors and the exploration of its potential therapeutic applications.

Synthesis Methods

3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be synthesized by reacting 3-aminobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a white crystalline solid with a melting point of 175-176°C. The purity of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes.

properties

CAS RN

137084-97-0

Product Name

3-[(2,2,2-Trifluoroacetyl)amino]benzamide

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-2-5(4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16)

InChI Key

ZGDYDGJXCOFGJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N

Origin of Product

United States

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